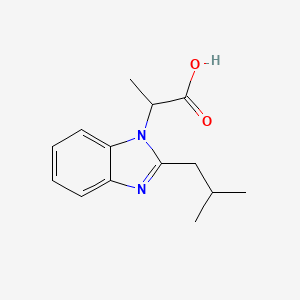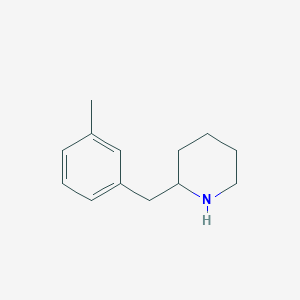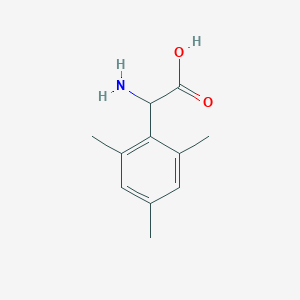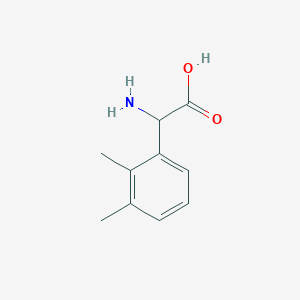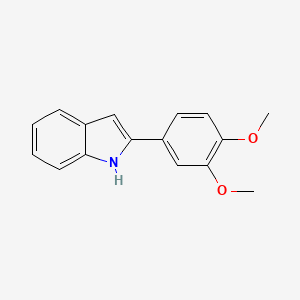
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Hydroxy-2,6-dimethylphenyl)ethanone” is a chemical compound with potential antibacterial agent effects and urease inhibitory effects . It has a molecular formula of C10H12O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Hydroxy-2,6-dimethylphenyl)ethanone” include a density of 1.1±0.1 g/cm3, a boiling point of 317.3±37.0 °C at 760 mmHg, and a flash point of 134.5±19.1 °C .科学的研究の応用
Comprehensive Analysis of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone Applications
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section as requested.
Pharmacologically Active Decorated Diazines Synthesis: This compound serves as a precursor in the synthesis of pharmacologically active decorated diazines. Diazines are central to a wide range of pharmacological applications due to their presence in DNA, RNA, and as flavors and fragrances. They exhibit activities ranging from antimicrobial to anticancer .
Anticancer Drug Development: Researchers have utilized 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone in the synthesis of pyrimidine derivatives, which are known for their anticancer properties. These derivatives are used in the treatment of various cancers, including myeloid leukemia and breast cancer .
Antimicrobial and Antifungal Applications: The compound is also involved in the creation of antimicrobial and antifungal agents. Its structural flexibility allows it to be incorporated into molecules that can combat a range of microbial and fungal pathogens .
Cardiovascular Therapeutics: In cardiovascular research, 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone derivatives have been explored for their potential as cardiovascular agents, particularly in the development of antihypertensive medications .
Neuroprotection and Ocular Therapies: The compound has applications in neuroprotection, specifically in protecting retinal ganglion cells. It is also used in the synthesis of compounds that induce vascular relaxation in the ocular ciliary artery .
Synthesis of Heterocycles: 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone is a key starting material in the synthesis of various heterocycles, which are crucial in drug research and development due to their unique biological activities .
Polymer Chemistry: In polymer chemistry, this compound is used in the synthesis of DOPO-containing bisphenols through nucleophilic addition reactions. These polymers have applications in flame retardancy and material science .
Material Science and Engineering: The compound’s derivatives are researched for their potential use in material science, particularly in creating novel materials with specific desired properties .
特性
IUPAC Name |
1-(4-hydroxy-2,6-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(12)5-7(2)10(6)8(3)11/h4-5,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGVMVPBEQQZEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398857 |
Source


|
| Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone | |
CAS RN |
91060-92-3 |
Source


|
| Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









